2'-Deoxyguanosine-13C monohydrate

Matrix Effect Internal Standard LC-MS/MS

Quantifying endogenous 2'-deoxyguanosine or 8-oxodG by LC-MS/MS requires an internal standard that co-elutes identically with the analyte. Unlabeled dGuo is indistinguishable from endogenous material, while deuterated analogs exhibit chromatographic isotope shifts that compromise matrix effect correction. 2'-Deoxyguanosine-13C monohydrate (CAS 478511-26-1) solves this via ¹³C labeling at the 1' position, delivering a +1 Da mass shift with co-elution behavior identical to the unlabeled analyte. • Corrects ion suppression/enhancement more effectively than deuterated IS (dGuo-d₁₃). • Enables quantification of 8-oxodG at levels as low as 500 amol per 100 µg of DNA. • 99.9% purity ensures minimal interference for low-level biomarker detection. • Ships ambient; stable for long-term ADME and DNA adductomics studies.

Molecular Formula C10H15N5O5
Molecular Weight 286.25 g/mol
Cat. No. B583552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-13C monohydrate
Synonyms9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-1-13C Monohydrate;  Deoxyguanosine-1-13C Monohydrate;  Guanine Deoxyriboside-1-13C Monohydrate;  NSC 22837-1-13C; 
Molecular FormulaC10H15N5O5
Molecular Weight286.25 g/mol
Structural Identifiers
InChIInChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6+1;
InChIKeyLZSCQUCOIRGCEJ-VQKPJIEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyguanosine-13C Monohydrate Overview


2'-Deoxyguanosine-13C monohydrate (CAS 478511-26-1) is a stable isotope-labeled analog of the endogenous nucleoside 2'-deoxyguanosine (dGuo), wherein a single carbon atom at the 1' position of the deoxyribose moiety is substituted with the non-radioactive heavy isotope carbon-13 (¹³C) . With a molecular formula of C₉¹³CH₁₅N₅O₄·H₂O and a molecular weight of 286.25 g/mol, this compound exhibits physicochemical properties essentially identical to those of unlabeled dGuo (C₁₀H₁₃N₅O₄, MW 267.24), yet it possesses a distinct mass shift of +1 Da [1]. This mass difference enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for the precise, quantitative analysis of dGuo and its DNA adducts via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Limitations of Generic dGuo Standards


In quantitative LC-MS/MS workflows, generic substitution with unlabeled 2'-deoxyguanosine or alternative isotopologues (e.g., deuterated dGuo-d₁₃) is analytically untenable due to fundamental differences in matrix effect correction and chromatographic behavior. Unlabeled dGuo cannot be distinguished from the endogenous analyte in a biological sample, rendering it useless as an internal standard. Deuterium-labeled standards (e.g., dGuo-d₁₃) frequently exhibit chromatographic isotope effects, eluting at a slightly different retention time from the analyte, which undermines their ability to correct for ion suppression or enhancement caused by co-eluting matrix components [1]. Crucially, ¹³C- and ¹⁵N-labeled internal standards have been demonstrated to be significantly more effective at mitigating matrix effects compared to deuterated analogs in UPLC-MS/MS assays, leading to superior recovery and precision [2]. Therefore, the selection of a ¹³C-labeled analog like 2'-deoxyguanosine-13C monohydrate is a critical, data-driven decision to ensure the accuracy and reliability of quantitative analytical results.

Quantitative Performance Evidence


¹³C Standards for Matrix Effect Correction

A direct comparative study demonstrated that ¹³C- and ¹⁵N-labeled isotope internal standards (IS) provide substantially better correction for matrix effects than deuterated (²H) IS in UPLC-MS/MS assays [1]. While deuterated IS showed analyte recovery ranges of 53.6-140%, ¹³C/¹⁵N-labeled IS achieved a much tighter and acceptable recovery range of 73.0-116%, indicating significantly reduced analytical variability and improved accuracy.

Matrix Effect Internal Standard LC-MS/MS Method Validation

High Chemical Purity

Commercial vendors supply 2'-Deoxyguanosine-13C monohydrate with a verified chemical purity of 99.9%, as determined by HPLC [1]. This high purity is essential for its role as an internal standard. In contrast, unlabeled 2'-deoxyguanosine or custom-synthesized analogs may have lower or unspecified purity, which can introduce interfering peaks that compromise the limit of detection and quantification for the target analyte.

Chemical Purity Quality Control LC-MS NMR

MRM Transitions for Quantification

A validated protocol for quantifying DNA hydroxymethylation (5hmC) uses labeled 2'-deoxyguanosine as an internal standard and employs a specific multiple reaction monitoring (MRM) transition for quantification . The unlabeled analyte (dG) is monitored at m/z 268.1 → 152.1, while the labeled internal standard is monitored at m/z 273.1 → 157.1. This +5 Da mass shift is characteristic of the fully labeled ¹³C₁₀,¹⁵N₅ analog, demonstrating the principle of using distinct MRM channels for analyte and IS to achieve accurate quantification free from crosstalk.

MRM LC-MS/MS Method Development DNA Adducts

Optimal Use Cases


8-oxodG Quantification in Biofluids

The superior matrix effect correction of ¹³C-labeled internal standards makes 2'-Deoxyguanosine-13C monohydrate an ideal choice for the accurate quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a primary biomarker of oxidative DNA damage, in complex matrices like urine and plasma. The high purity (99.9%) of the standard minimizes interference, ensuring reliable, low-level detection of this critical biomarker .

DNA Adduct Measurement by SID-LC-MS/MS

For research involving DNA adductomics and the quantification of specific DNA lesions (e.g., those from acetaldehyde or lipid peroxidation), this compound serves as a fundamental component of stable isotope dilution assays (SIDA). The defined MRM transitions possible with ¹³C-labeled standards enable ultrasensitive and specific detection, with studies demonstrating the ability to quantify adducts at levels as low as 500 amol per 100 µg of DNA [1].

ADME & Metabolic Flux Studies

During preclinical drug development, the use of stable isotope-labeled tracers is essential for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME). 2'-Deoxyguanosine-13C monohydrate can be employed as a tracer or as an internal standard to quantify unlabeled 2'-deoxyguanosine in metabolic profiling studies, enabling precise determination of metabolic rates and pathway fluxes . Its stability and high purity ensure robust data over long-term studies.

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